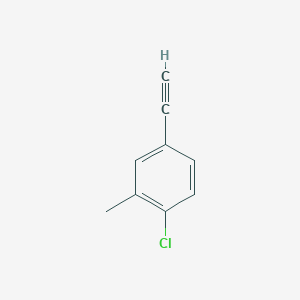

1-Chloro-4-ethynyl-2-methylbenzene

Description

Significance of Alkynylarenes in Contemporary Organic Chemistry and Materials Science

Alkynylarenes, aromatic hydrocarbons bearing at least one alkyne substituent, are fundamental building blocks in modern organic synthesis. The carbon-carbon triple bond of the ethynyl (B1212043) group is a hub of reactivity, participating in a wide array of chemical transformations including cycloadditions, coupling reactions, and polymerizations. This versatility allows for the construction of complex molecular frameworks and the introduction of conformational rigidity, a desirable trait in many functional molecules.

In materials science, the linear and rigid nature of the alkyne moiety is exploited in the design of novel organic materials. Arylalkynes are key components in the synthesis of conjugated polymers and oligomers, which exhibit interesting photophysical and electronic properties. These materials find applications in organic light-emitting diodes (OLEDs), molecular wires, and other advanced electronic devices. researchgate.netst-andrews.ac.ukrsc.orgbohrium.comresearchgate.netossila.com The ability to tune the electronic properties of these materials through the introduction of various substituents on the aromatic ring makes alkynylarenes a particularly attractive class of compounds for materials research.

Overview of Halogenated Ethynylarene Scaffolds

The introduction of halogen atoms onto the aromatic ring of an ethynylarene creates a halogenated ethynylarene scaffold, a bifunctional molecule with enhanced synthetic potential. The halogen atom can act as a leaving group in cross-coupling reactions or direct further substitution on the aromatic ring, while the ethynyl group retains its characteristic reactivity. This dual functionality opens up avenues for the stepwise and selective construction of highly complex and diverse molecular structures.

Halogenated organic compounds are prevalent in nature and are known to play a role in the biological activity of many molecules. nih.gov In the context of synthetic chemistry, the presence of a halogen, such as chlorine, can influence the electronic properties of the molecule and provide a handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions like the Sonogashira, Suzuki, or Buchwald-Hartwig reactions. The specific placement of the halogen and other substituents on the aryl ring allows for fine-tuning of the molecule's reactivity and physical properties.

Specific Focus on 1-Chloro-4-ethynyl-2-methylbenzene within the Research Landscape

1-Chloro-4-ethynyl-2-methylbenzene is a specific example of a halogenated ethynylarene. Its structure, featuring a chloro group, a methyl group, and an ethynyl group on a benzene (B151609) ring, presents a unique combination of functionalities. While extensive research on this particular molecule is not widely documented in publicly available literature, its structural motifs suggest significant potential as a versatile building block in both synthetic and materials chemistry. The presence and relative positions of the chloro, methyl, and ethynyl groups can be expected to influence its reactivity and the properties of any resulting larger molecules or materials. The commercial availability of its precursor, 4-chloro-2-methylbenzaldehyde (B56668), suggests its accessibility for research purposes. chemicalbook.combiosynth.com

Physicochemical Properties of 1-Chloro-4-ethynyl-2-methylbenzene

| Property | Value |

| IUPAC Name | 1-Chloro-4-ethynyl-2-methylbenzene |

| Synonyms | 2-Chloro-5-ethynyltoluene |

| CAS Number | 1204394-34-2 |

| Molecular Formula | C₉H₇Cl |

| Molecular Weight | 150.61 g/mol |

| Appearance | Powder (based on supplier information) |

Proposed Synthesis of 1-Chloro-4-ethynyl-2-methylbenzene

While specific laboratory preparations for 1-Chloro-4-ethynyl-2-methylbenzene are not detailed in readily available literature, a plausible synthetic route can be proposed based on well-established organic reactions, starting from the commercially available 4-chloro-2-methylbenzaldehyde. Two common methods for the conversion of an aldehyde to a terminal alkyne are the Corey-Fuchs reaction and the Bestmann-Ohira modification of the Seyferth-Gilbert homologation.

Corey-Fuchs Reaction

This two-step procedure first converts the aldehyde into a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne. rsc.orgwikipedia.orgorganic-chemistry.orgjk-sci.comalfa-chemistry.com

Step 1: Formation of the Dibromoalkene 4-chloro-2-methylbenzaldehyde would be treated with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) to form 1-(1,1-dibromoethenyl)-4-chloro-2-methylbenzene.

Step 2: Formation of the Alkyne The resulting dibromoalkene would then be treated with two equivalents of a strong base, such as n-butyllithium (n-BuLi), to induce elimination of two molecules of hydrogen bromide, yielding 1-Chloro-4-ethynyl-2-methylbenzene.

Bestmann-Ohira Homologation

This method offers a one-pot conversion of an aldehyde to a terminal alkyne using the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). sigmaaldrich.comorganic-chemistry.orgresearchgate.netblogspot.comresearchgate.net

4-chloro-2-methylbenzaldehyde would be reacted with the Bestmann-Ohira reagent in the presence of a base like potassium carbonate in methanol. This reaction proceeds under milder conditions than the Corey-Fuchs reaction and often provides high yields.

Potential Applications in Organic Synthesis

The trifunctional nature of 1-Chloro-4-ethynyl-2-methylbenzene makes it a potentially valuable intermediate in the synthesis of complex organic molecules.

Sonogashira Coupling

The terminal alkyne functionality is primed for Sonogashira coupling reactions, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.netwikipedia.orgsigmaaldrich.com This would allow for the facile introduction of the 4-chloro-2-methylphenyl moiety into a wide range of molecular scaffolds, a common strategy in the synthesis of pharmaceuticals and functional materials.

Cycloaddition Reactions

The ethynyl group can also participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides (Click Chemistry) to form triazoles, or [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes. These reactions are powerful tools for the construction of heterocyclic and carbocyclic ring systems.

Potential in Materials Science

The rigid, rod-like structure imparted by the ethynylbenzene core suggests potential applications in materials science.

Building Block for Conjugated Polymers

Through polymerization reactions involving the ethynyl group, 1-Chloro-4-ethynyl-2-methylbenzene could serve as a monomer for the synthesis of novel conjugated polymers. The presence of the chloro and methyl substituents would be expected to influence the solubility, processability, and electronic properties of the resulting polymer. Such polymers could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Molecular Wires

The linear, conjugated structure of molecules derived from this compound could be explored for their potential as molecular wires. researchgate.net These are single molecules designed to conduct electrical current, a key component in the future of molecular-scale electronics.

Properties

IUPAC Name |

1-chloro-4-ethynyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYTWLWBBAVIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of 1-Chloro-4-ethynyl-2-methylbenzene. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

For 1-Chloro-4-ethynyl-2-methylbenzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acetylenic proton. The aromatic region will display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The methyl protons will appear as a singlet, and the acetylenic proton will also be a singlet.

The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The positions of these signals are indicative of the electronic environment of each carbon atom. The quaternary carbons, including those of the alkyne group and those attached to the chloro and methyl groups, will be readily identifiable.

Predicted ¹H and ¹³C NMR Data for 1-Chloro-4-ethynyl-2-methylbenzene

| Predicted ¹H NMR Data (in CDCl₃) | ||

|---|---|---|

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-H | 7.2-7.5 | m |

| ≡C-H | ~3.1 | s |

| CH₃ | ~2.4 | s |

| Predicted ¹³C NMR Data (in CDCl₃) | |

|---|---|

| Carbon | Predicted Chemical Shift (ppm) |

| Ar-C (quaternary) | 120-140 |

| Ar-CH | 125-135 |

| ≡C-H | ~83 |

| -C≡ | ~78 |

| CH₃ | ~20 |

Deuteration Experiments for Spectral Assignment

Deuteration experiments serve as a powerful method for the unambiguous assignment of certain NMR signals. This technique involves the exchange of a proton with a deuterium (B1214612) atom. Since deuterium is not observed in ¹H NMR spectroscopy, the signal corresponding to the exchanged proton will disappear from the spectrum. wikipedia.org

In the context of 1-Chloro-4-ethynyl-2-methylbenzene, the most readily exchangeable proton is the acetylenic proton. By treating the compound with a source of deuterium, such as D₂O, under appropriate conditions, the acetylenic C-H proton can be replaced by a C-D. openochem.org This would result in the disappearance of the singlet around 3.1 ppm in the ¹H NMR spectrum, confirming its assignment. acdlabs.com

While aromatic protons are generally not exchangeable under standard conditions, specific and often harsh catalytic conditions can facilitate H-D exchange on the benzene ring. wikipedia.orgreddit.com Such an experiment could, in principle, help to definitively assign the complex multiplets of the aromatic protons, although it is not a routine procedure for this type of molecule. rsc.org

Multi-dimensional NMR Techniques for Structure Confirmation

To further confirm the molecular structure and the assignments of the ¹H and ¹³C NMR spectra, multi-dimensional NMR techniques are employed. These experiments provide information about the connectivity between different nuclei within the molecule. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows correlations between protons that are coupled to each other. sdsu.edu For 1-Chloro-4-ethynyl-2-methylbenzene, a COSY spectrum would reveal the coupling network between the adjacent aromatic protons, helping to delineate their specific positions on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation experiment that identifies which protons are directly attached to which carbon atoms. sdsu.edu An HSQC spectrum would show a correlation peak for each C-H bond, for instance, linking the methyl proton signal to the methyl carbon signal, and each aromatic proton signal to its corresponding carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com This is particularly useful for identifying the connectivity around quaternary carbons. For example, an HMBC spectrum would show correlations from the methyl protons to the adjacent aromatic carbons (C-1, C-2, and C-3) and from the acetylenic proton to the C-4 and C-5 carbons of the aromatic ring, thereby confirming the substitution pattern. youtube.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Analysis of C≡C and C-Cl Stretching Frequencies

The IR and Raman spectra of 1-Chloro-4-ethynyl-2-methylbenzene are characterized by several key stretching frequencies that confirm the presence of the ethynyl (B1212043) and chloro substituents.

C≡C Stretching: The carbon-carbon triple bond of the ethynyl group gives rise to a characteristic stretching vibration. In terminal alkynes, this band is typically observed in the region of 2100-2140 cm⁻¹ in the IR spectrum. Its intensity can vary from medium to weak. The corresponding Raman signal is usually strong.

≡C-H Stretching: The stretching of the bond between the terminal carbon of the alkyne and its attached hydrogen results in a sharp, strong absorption in the IR spectrum, typically appearing around 3300 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond stretching vibration for an aryl chloride typically appears in the region of 1000-1100 cm⁻¹ in the IR spectrum. The exact position can be influenced by the substitution pattern on the aromatic ring.

Characteristic Vibrational Frequencies for 1-Chloro-4-ethynyl-2-methylbenzene

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| -C≡C- | C≡C Stretch | 2100 - 2140 | Weak to Medium | Strong |

| ≡C-H | C-H Stretch | ~3300 | Strong, Sharp | Medium |

| Ar-Cl | C-Cl Stretch | 1000 - 1100 | Medium to Strong | Strong |

Ro-Vibrational Spectroscopy for Gas-Phase Characterization

Ro-vibrational spectroscopy is a high-resolution technique applied to gas-phase molecules that resolves the rotational fine structure associated with each vibrational transition. wikipedia.org This method can provide highly accurate values for rotational constants, bond lengths, and bond angles in the ground and vibrationally excited states. rsc.org

For a molecule like 1-Chloro-4-ethynyl-2-methylbenzene, obtaining and analyzing a ro-vibrational spectrum would be a complex undertaking due to its size and low symmetry. aanda.org However, such an analysis would, in principle, allow for a very precise determination of its gas-phase structure. The spectrum would consist of P-, Q-, and R-branches for each vibrational band, from which the moments of inertia could be extracted. wikipedia.org

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For 1-Chloro-4-ethynyl-2-methylbenzene (C₉H₇Cl), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to its exact mass. A key feature would be the presence of an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nist.gov

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Expected fragmentation pathways include:

Loss of a chlorine atom: This would result in a significant fragment ion at [M-Cl]⁺.

Loss of the ethynyl group: This would lead to a fragment at [M-C₂H]⁺.

Loss of a methyl radical: This would produce a fragment at [M-CH₃]⁺.

Formation of a tropylium (B1234903) ion: Rearrangement of the aromatic ring after loss of a substituent is also a common pathway.

Predicted Mass Spectrometry Fragmentation for 1-Chloro-4-ethynyl-2-methylbenzene

| m/z (for ³⁵Cl) | Proposed Fragment | Formula of Fragment |

|---|---|---|

| 150 | Molecular Ion [M]⁺ | [C₉H₇Cl]⁺ |

| 115 | [M-Cl]⁺ | [C₉H₇]⁺ |

| 125 | [M-C₂H]⁺ | [C₇H₆Cl]⁺ |

| 135 | [M-CH₃]⁺ | [C₈H₄Cl]⁺ |

X-ray Crystallography for Solid-State Structure Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray diffraction. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

As of the latest literature surveys, a specific crystal structure for 1-Chloro-4-ethynyl-2-methylbenzene has not been deposited in the Cambridge Structural Database (CSD). The process of obtaining a single crystal suitable for X-ray diffraction can be challenging, as it depends on factors such as the compound's purity, solubility, and tendency to form well-ordered crystals.

However, the crystal structure of the closely related isomer, 1-Chloro-4-ethynylbenzene , has been determined and provides valuable insight into the expected solid-state packing and molecular geometry. nih.govnih.govsigmaaldrich.comnist.gov The crystallographic data for this analog reveals a well-defined structure where intermolecular interactions, including π-π stacking of the benzene rings and weak C-H···Cl hydrogen bonds, play a significant role in stabilizing the crystal lattice. The p-chlorotoluene isomer also has a well-documented crystal structure, notable for its tightly packed arrangement which results in a significantly higher melting point compared to its ortho- and meta- counterparts. wikipedia.org

The study of various substituted phenylacetylene (B144264) macrocycles and galactosylacetylene building blocks further underscores the utility of X-ray crystallography in elucidating the complex three-dimensional architectures of acetylene-containing compounds. nih.govcsu.edu.au These studies highlight how substituent patterns influence molecular conformation and solid-state packing, which in turn affect the material's bulk properties.

Table 1: Crystallographic Data for the Analogous Compound 1-Chloro-4-ethynylbenzene

| Parameter | Value |

| CCDC Number | 122914 |

| Chemical Formula | C₈H₅Cl |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.57 |

| b (Å) | 3.72 |

| c (Å) | 13.60 |

| β (°) | 91.70 |

| Volume (ų) | 686.0 |

This data is for the related isomer and is presented for comparative purposes. nih.gov

Interplay between Experimental Spectroscopy and Quantum Chemical Calculations

While X-ray crystallography provides a static picture of the solid-state structure, a more dynamic understanding of molecular properties in different environments can be achieved through the synergy of experimental spectroscopy and quantum chemical calculations. rsc.org This combined approach has become an indispensable tool in modern chemical research for the detailed interpretation of spectroscopic data and the prediction of molecular behavior. tandfonline.comresearchgate.netbham.ac.ukbath.ac.uk

Quantum chemical methods, particularly Density Functional Theory (DFT), allow for the calculation of various molecular properties, including optimized geometries, vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. nih.govsemanticscholar.org These theoretical predictions can be correlated with experimental data to provide a more robust assignment of spectral features and to gain insights into the underlying electronic structure and intramolecular interactions.

For a molecule like 1-Chloro-4-ethynyl-2-methylbenzene, where experimental data may be limited, quantum chemical calculations can be particularly insightful. By constructing a computational model of the molecule, it is possible to:

Predict Spectroscopic Signatures: Calculate the expected ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of experimental spectra and confirm the molecular structure.

Analyze Vibrational Modes: Simulate the infrared and Raman spectra to understand the vibrational modes associated with specific functional groups, such as the C≡C stretching of the ethynyl group and the C-Cl stretching of the chlorotoluene moiety.

Investigate Electronic Transitions: Use Time-Dependent DFT (TD-DFT) to calculate the electronic absorption spectrum, helping to interpret the UV-Vis spectrum and understand the nature of the electronic excitations. semanticscholar.orgacs.org

Explore Conformational Landscapes: For flexible molecules, computational methods can be used to identify different stable conformers and predict their relative energies, providing a more complete picture of the molecule's behavior in solution.

The study of related aromatic compounds has demonstrated the power of this integrated approach. For instance, in the investigation of polycyclic aromatic compounds, molecular dynamics simulations, a computational method, have been used alongside experimental techniques to understand aggregation behavior. tandfonline.comresearchgate.netbham.ac.ukbath.ac.uk Similarly, for other complex organic molecules, the combination of experimental and computational studies has been crucial for elucidating reaction mechanisms and understanding structure-property relationships. rsc.orgresearchgate.net

Table 2: Application of Combined Spectroscopic and Computational Analysis for 1-Chloro-4-ethynyl-2-methylbenzene

| Spectroscopic Technique | Information Gained from Experiment | Insights from Quantum Chemical Calculations |

| ¹H & ¹³C NMR | Chemical environment of protons and carbons. | Prediction of chemical shifts for structural assignment; correlation of electronic structure with shielding tensors. |

| FT-IR & Raman | Presence of functional groups (e.g., -C≡C-H, C-Cl). | Assignment of vibrational modes; prediction of spectral shifts due to substitution patterns. |

| UV-Vis Spectroscopy | Electronic transitions (π → π*). | Calculation of excitation energies and oscillator strengths; characterization of molecular orbitals involved in transitions. |

By leveraging the predictive power of quantum chemistry, a deeper and more comprehensive understanding of the spectroscopic properties of 1-Chloro-4-ethynyl-2-methylbenzene can be achieved, compensating for the current lack of extensive experimental data and providing a solid foundation for future research.

Computational Studies on 1 Chloro 4 Ethynyl 2 Methylbenzene Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational techniques are essential for understanding the intrinsic properties of 1-chloro-4-ethynyl-2-methylbenzene.

Density Functional Theory (DFT) has become a primary tool for investigating the molecular and electronic structures of substituted benzene (B151609) derivatives due to its favorable balance of accuracy and computational cost. DFT methods are used to perform geometry optimizations, which locate the minimum energy structure of the molecule, providing data on bond lengths, bond angles, and dihedral angles. For a molecule like 1-chloro-4-ethynyl-2-methylbenzene, DFT calculations can elucidate the influence of the chloro, ethynyl (B1212043), and methyl substituents on the geometry of the benzene ring.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals (such as the HOMO and LUMO), is also a key output of DFT calculations. These electronic properties are crucial for predicting the molecule's reactivity, with the molecular electrostatic potential (MEP) map indicating sites susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a Related Compound (2-chlorotoluene) (Note: Data for 1-chloro-4-ethynyl-2-methylbenzene is not available in the cited literature; these values for a structurally related molecule illustrate typical DFT outputs.)

| Parameter | Calculated Value (B3LYP/6-31G*) |

| C-Cl Bond Length | 1.745 Å |

| C-C (ring) Bond Length (avg.) | 1.395 Å |

| C-CH3 Bond Length | 1.510 Å |

| C-C-Cl Bond Angle | 121.5° |

| C-C-C (ring) Angle (avg.) | 120.0° |

This table is illustrative and based on typical values for substituted benzenes as specific data for the target molecule was not found in the search results.

For even greater accuracy, particularly for electronic properties, high-level ab initio methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are more computationally intensive than DFT. They provide a more rigorous treatment of electron correlation, which is the interaction between electrons.

While full geometry optimizations of 1-chloro-4-ethynyl-2-methylbenzene using these high-level methods would be computationally expensive, they are often used to calculate more precise energies at geometries optimized with DFT. These methods are particularly valuable for creating benchmarks to assess the performance of various DFT functionals. nist.gov Ab initio methods like the GIAO-SCF approach have been used to calculate properties like NMR shielding constants in substituted benzenes, demonstrating their utility in predicting specific molecular characteristics. nih.gov

Investigation of Reaction Mechanisms and Energetics

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the study of reaction pathways, the identification of transient intermediates, and the characterization of the high-energy transition states that connect them.

For a molecule like 1-chloro-4-ethynyl-2-methylbenzene, several reaction types are of interest, including those involving the ethynyl group, such as electrophilic additions and palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling). DFT is a common method for investigating these reaction mechanisms. nih.govacs.orgdigitellinc.com

By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. The highest energy point on this profile corresponds to the rate-determining step of the reaction. nih.govresearchgate.net For instance, computational studies on the Sonogashira reaction have identified the oxidative addition step as often being rate-limiting. nih.govnih.gov The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep insight into how the reaction proceeds. youtube.comccl.net

Similarly, the mechanism of electrophilic additions of hydrogen halides to the ethynyl group can be explored. rsc.org Computational studies can distinguish between different possible pathways, such as bimolecular or termolecular mechanisms, and predict the stereochemical outcome of the addition. rsc.org

When reactions can produce multiple stereoisomers, computational methods can be used to predict and explain the observed stereoselectivity. The relative energies of the transition states leading to different stereoisomeric products determine the product ratio. A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product.

For reactions involving the ethynyl group of 1-chloro-4-ethynyl-2-methylbenzene, such as additions or couplings, computational analysis can reveal the steric and electronic factors that favor the formation of one stereoisomer over another. nih.govacs.orgkhanacademy.org For example, in the synthesis of chiral alkynes, computational studies can help to understand how the structure of the reactants and catalysts influences the stereochemical outcome. nih.govrsc.org Even in reactions where the molecule itself is not chiral, understanding the stereoselectivity of additions to the alkyne (syn vs. anti-addition) is crucial, and this can be effectively modeled. rsc.orgyoutube.com

Prediction and Interpretation of Spectroscopic Data via Computational Methods

Computational methods are widely used to predict various types of molecular spectra, which is invaluable for identifying and characterizing compounds. By comparing calculated spectra with experimental data, the structure of a synthesized molecule can be confirmed.

For 1-chloro-4-ethynyl-2-methylbenzene, the prediction of its 1H and 13C NMR spectra is a key application. Methods like DFT can calculate the magnetic shielding around each nucleus, which can then be converted into chemical shifts. nih.govrsc.org While empirical rules for predicting chemical shifts in substituted benzenes exist, computational approaches provide a more detailed and often more accurate prediction, especially for complex substitution patterns. digitellinc.com

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can also be simulated. DFT and ab initio calculations can produce harmonic vibrational frequencies that correspond to the different vibrational modes of the molecule. nist.govnih.gov Although there is a systematic overestimation of these frequencies, empirical scaling factors can be applied to bring the calculated values into close agreement with experimental spectra. nist.gov This allows for the assignment of specific peaks in an experimental IR spectrum to particular molecular vibrations.

Table 2: Representative Calculated Vibrational Frequencies for a Related Compound (Chlorotoluene) (Note: Data for 1-chloro-4-ethynyl-2-methylbenzene is not available in the cited literature; these values for a structurally related molecule illustrate typical outputs from vibrational frequency calculations. Frequencies are in cm⁻¹.)

| Vibrational Mode | Calculated Frequency (BLYP/6-31G*) |

| C-H Stretch (Aromatic) | 3050 - 3100 |

| C-H Stretch (Methyl) | 2920 - 2980 |

| C≡C Stretch | (Expected ~2100-2260 for ethynyl group) |

| C-C Ring Skel. Vibrations | 1400 - 1600 |

| C-Cl Stretch | ~700 |

This table is illustrative. The C≡C stretch is an expected value for an ethynyl group and the other values are based on general ranges for substituted benzenes as specific data for the target molecule was not found in the search results.

Vibrational Frequency Calculations

Vibrational frequency calculations are fundamental in computational chemistry for predicting the infrared (IR) spectrum of a molecule. These calculations determine the frequencies corresponding to the various vibrational modes of the molecule, which are associated with the stretching, bending, and torsional motions of its atoms. For 1-Chloro-4-ethynyl-2-methylbenzene, theoretical calculations can predict characteristic vibrational frequencies for its distinct functional groups.

By employing methods such as Density Functional Theory (DFT), one can compute the harmonic frequencies of the molecule. These calculated frequencies are often systematically scaled to account for anharmonicity and the approximations inherent in the theoretical methods, leading to better agreement with experimental IR spectra.

The predicted vibrational spectrum of 1-Chloro-4-ethynyl-2-methylbenzene would exhibit several key absorption bands. The terminal alkyne (C≡C-H) group is expected to show a sharp C≡C stretching vibration and a strong, narrow C-H stretching band. The aromatic ring will have its own set of characteristic vibrations, including C-H and C-C stretching modes. The presence of the chloro and methyl substituents will also influence the vibrational frequencies of the benzene ring. For instance, the C-Cl stretching frequency is a notable feature, typically appearing in the lower frequency region of the spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies for 1-Chloro-4-ethynyl-2-methylbenzene This table is generated based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| Alkyne C-H Stretch | ≡C-H | ~3300 |

| Aromatic C-H Stretch | Ar-H | 3100-3000 |

| Methyl C-H Stretch | -CH₃ | 2975-2850 |

| Alkyne C≡C Stretch | -C≡C- | 2150-2100 |

Aromatic C=C Stretch | Ar C=C | 1600-1450 | | C-Cl Stretch | Ar-Cl | 800-600 |

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation, and computational methods can accurately predict NMR chemical shifts. liverpool.ac.uk Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, are invaluable for assigning experimental spectra and confirming molecular structures.

The prediction of ¹H and ¹³C NMR chemical shifts for 1-Chloro-4-ethynyl-2-methylbenzene can be achieved using various computational approaches, including the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations determine the magnetic shielding tensors for each nucleus, from which the chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS) are derived.

For 1-Chloro-4-ethynyl-2-methylbenzene, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the acetylenic proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro, ethynyl, and methyl substituents. The electron-withdrawing nature of the chloro and ethynyl groups and the electron-donating nature of the methyl group will cause the aromatic protons to resonate at different frequencies. Similarly, the ¹³C NMR spectrum would provide information about each carbon atom in the molecule, with the ethynyl carbons having characteristic chemical shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for 1-Chloro-4-ethynyl-2-methylbenzene This table presents predicted chemical shifts based on computational models and substituent effects.

| Proton | Environment | Predicted Chemical Shift (ppm) |

| H (ethynyl) | ≡C-H | 3.0 - 3.5 |

| H (aromatic) | Aromatic Ring | 7.0 - 7.5 |

| H (methyl) | -CH₃ | 2.2 - 2.5 |

Structure-Reactivity Relationships from Theoretical Perspectives

Computational chemistry provides profound insights into the relationship between a molecule's structure and its reactivity. nih.gov For 1-Chloro-4-ethynyl-2-methylbenzene, theoretical studies can elucidate how the interplay of its functional groups governs its chemical behavior.

Theoretical approaches to understanding structure-reactivity relationships often involve the calculation of various molecular properties. nih.gov These include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1-Chloro-4-ethynyl-2-methylbenzene, the MEP would likely show a negative potential around the ethynyl group and the chloro substituent, while the regions ortho and para to the methyl group would be more electron-rich.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and distribution of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Hirshfeld or Mulliken population analysis) can help identify reactive sites. nih.gov

These computational tools can be used to predict the regioselectivity of reactions such as electrophilic aromatic substitution. In the case of 1-Chloro-4-ethynyl-2-methylbenzene, the activating, ortho-para directing methyl group is in competition with the deactivating, meta-directing (by induction) ethynyl group and the deactivating, ortho-para directing chloro group. Computational modeling of the transition states for electrophilic attack at different positions on the aromatic ring can determine the most favorable reaction pathway. The results of such studies are critical for synthetic chemists in designing reactions and predicting their outcomes.

Applications of 1 Chloro 4 Ethynyl 2 Methylbenzene Derivatives in Advanced Materials and Supramolecular Systems

Polymerization of Functionalized Phenylacetylenes

The polymerization of phenylacetylene (B144264) and its derivatives, such as those that could be synthesized from 1-chloro-4-ethynyl-2-methylbenzene, is a cornerstone for creating π-conjugated polymers. These materials are distinguished by their alternating double bonds along the polymer backbone, which gives rise to unique electronic and optical properties. researchgate.netwikipedia.org The substituents on the phenyl ring, like the chloro and methyl groups in 1-chloro-4-ethynyl-2-methylbenzene, play a crucial role in tuning the properties of the resulting polymers, such as solubility, stability, and processability. researchgate.net

Synthesis of Substituted Polyacetylenes

The synthesis of substituted polyacetylenes is predominantly achieved through the polymerization of the corresponding substituted acetylene (B1199291) monomers using transition-metal catalysts. nih.gov Catalysts based on Group 6 metals like tungsten (W) and molybdenum (Mo) were among the first to be used for phenylacetylene polymerization. rsc.org Over time, a wide array of catalysts, including those based on niobium (Nb), tantalum (Ta), and rhodium (Rh), have been developed to polymerize various substituted acetylenes, yielding high molecular weight polymers that are often soluble and stable in air. researchgate.netnih.govwiley-vch.de

The choice of catalyst is critical as it influences the polymer's structure and properties. For instance, MoCl₅ and WCl₆-based metathesis catalysts are highly effective for many substituted acetylenes. rsc.orgwiley-vch.de The development of these catalysts has enabled the synthesis of a diverse range of substituted polyacetylenes with various functional side groups, leading to materials with tailored properties. rsc.org Polymerization of monomers with functional groups, such as those that could be derived from 1-chloro-4-ethynyl-2-methylbenzene, allows for the creation of polymers with applications in electronics, optics, and membrane separation. researchgate.net

Regio- and Stereospecific Cyclopolymerization

Cyclopolymerization is a specialized polymerization technique that can be applied to non-conjugated diynes (molecules with two triple bonds), such as a derivative of 1-chloro-4-ethynyl-2-methylbenzene that has been functionalized to include a second ethynyl (B1212043) group. This process creates polymers containing cyclic structures within the main chain. The use of specific catalysts, such as Grubbs-type olefin metathesis catalysts or molybdenum and tungsten imido alkylidene complexes, allows for high control over the reaction's regioselectivity and stereospecificity. tandfonline.comacs.orgnih.gov

Regioselectivity in the cyclopolymerization of 1,6-heptadiynes, for example, can be controlled to favor the formation of five-membered or six-membered rings in the polymer backbone. acs.orgnih.gov This control is often achieved by tuning the electronic properties of the metal catalyst. nih.gov Furthermore, stereospecific cyclopolymerization can lead to highly regular polymer backbones, such as isotactic or syndiotactic structures, which significantly influences the material's properties. uni-stuttgart.denih.gov For instance, the cyclopolymerization of certain chiral diynes using chiral molybdenum complexes has been shown to produce polymers with high syndiotacticity (>99%). uni-stuttgart.de While direct studies on 1-chloro-4-ethynyl-2-methylbenzene derivatives are not available, the principles of regio- and stereospecific cyclopolymerization demonstrate a powerful strategy for creating complex, well-defined polymer architectures from suitable diyne monomers. tandfonline.comnih.gov

Rhodium-Catalyzed Living Polymerizations

Rhodium-based catalysts are particularly effective for the polymerization of monosubstituted acetylenes, including phenylacetylenes. nih.govrsc.org These catalysts are known for producing highly stereoregular polymers with a cis-transoidal structure. nih.gov A key advantage of some rhodium catalyst systems is their ability to induce "living" polymerizations. In a living polymerization, the rate of initiation is much faster than the rate of propagation, and chain termination or transfer steps are absent. This allows for the synthesis of polymers with well-defined molecular weights and very narrow molecular weight distributions (low polydispersity index, PDI). wiley-vch.de

The living nature of these polymerizations also enables the creation of complex polymer architectures, such as block copolymers, by sequential addition of different monomers. nih.gov Rhodium catalysts exhibit high tolerance to various functional groups and can even be used in protic solvents like alcohols, amines, and water. nih.gov This robustness makes them suitable for polymerizing functionalized monomers, including potential derivatives of 1-chloro-4-ethynyl-2-methylbenzene, to create advanced materials with precisely controlled structures. nih.govrsc.org

| Catalyst System | Monomer | Polymer Structure | Molecular Weight (Mw) | PDI (Mw/Mn) | Reference |

| [Rh(nbd)Cl]₂ / NEt₃ | Phenylacetylene | cis-transoidal | High | Moderate | nih.gov |

| MoOCl₄-n-Bu₄Sn-EtOH | Phenylacetylene | High cis | 1,400,000 | 1.5 | wiley-vch.de |

| WCl₆-Ph₄Sn | Phenylacetylene | High trans | 20,000 | 2.0 | wiley-vch.de |

This table presents representative data for the polymerization of phenylacetylene using various catalysts to illustrate the principles discussed. Data for the specific polymerization of 1-Chloro-4-ethynyl-2-methylbenzene derivatives may vary.

Functional Polyacetylenes in Organic Electronics

Substituted polyacetylenes are a class of conjugated polymers that have been extensively studied for their potential in organic electronics. researchgate.net The π-conjugated backbone provides a pathway for charge transport, making these materials semiconducting. acs.org By introducing specific functional groups onto the phenylacetylene monomer, such as the chloro and methyl groups of 1-chloro-4-ethynyl-2-methylbenzene, the electronic properties of the resulting polymer can be finely tuned. nih.govacs.org

These functional polymers have shown promise in a variety of applications, including as active materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. nih.govresearchgate.net For example, studies on polyacetylenes with phenyleneethynylene side chains have shown that charge transport is controlled by hopping between conjugated sequences in the main chain, a process influenced by the polymer's microstructure (cis/trans content). acs.org The ability to create polymers with tailored properties like high charge carrier mobility, specific light emission colors, or sensitivity to chemical analytes makes functional polyacetylenes derived from precursors like 1-chloro-4-ethynyl-2-methylbenzene highly attractive for next-generation electronic devices. nih.govresearchgate.net

Integration into Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. wikipedia.org Derivatives of 1-chloro-4-ethynyl-2-methylbenzene can be designed as building blocks for complex, self-assembling supramolecular structures. The aromatic ring and the ethynyl group can both participate in forming these ordered assemblies. rsc.orgnih.gov

Host-Guest Interactions and Self-Assembly Processes

Host-guest chemistry, a central concept in supramolecular science, involves a larger "host" molecule forming a complex with a smaller "guest" molecule. wikipedia.org The halogen atom (chloro group) on a derivative of 1-chloro-4-ethynyl-2-methylbenzene can participate in halogen bonding, a directional non-covalent interaction that can be used to control the assembly of supramolecular structures. beilstein-journals.orgresearchgate.net This has been demonstrated in systems where halogenated organic molecules act as guests or parts of a host structure. beilstein-journals.orgacs.org

Furthermore, the rigid, planar structure of the phenylacetylene unit makes it an excellent component for self-assembly processes, where molecules spontaneously organize into well-defined, stable structures. acs.orgresearchgate.net These processes can lead to the formation of various nano-architectures, such as gels, liquid crystals, nanotubes, and fibers, from poly(phenylacetylene) derivatives. researchgate.netchemrxiv.orgupenn.edunih.gov For example, ethynyl groups can coordinate with metal atoms like silver to form highly ordered two-dimensional tessellations on surfaces. nih.govresearchgate.net By modifying 1-chloro-4-ethynyl-2-methylbenzene with appropriate functional groups, it can be programmed to self-assemble into intricate supramolecular materials with potential applications in catalysis, sensing, and molecular electronics. chemrxiv.org

Design of Rigid Framework Molecular Constructions

The quest for novel materials with predictable structures and functions has driven the development of molecular construction strategies using well-defined building blocks. Derivatives of 1-chloro-4-ethynyl-2-methylbenzene are prime candidates for creating rigid molecular frameworks due to the inherent rigidity of the benzene (B151609) ring and the linear geometry of the ethynyl group. These frameworks are often synthesized via powerful cross-coupling reactions, most notably the Sonogashira coupling. nih.govwikipedia.org

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne (like the ethynyl group on the benzene derivative) and an aryl or vinyl halide. wikipedia.org This reaction is exceptionally efficient for constructing extended, conjugated systems. nih.gov By reacting 1-chloro-4-ethynyl-2-methylbenzene derivatives with other aromatic halides, researchers can build large, planar, and non-planar structures with high precision. For instance, the stepwise Sonogashira coupling-desilylation-Sonogashira coupling sequence is a proven method to introduce an ethynyl linkage between two functional moieties, creating well-defined oligomers that can serve as ligands for fluorescent Metal-Organic Frameworks (MOFs). nih.gov

The resulting oligo(p-phenyleneethynylene)s (OPEs) and other arylene ethynylene materials are characterized by their remarkable structural rigidity and defined lengths, which are crucial for applications in molecular electronics and nanotechnology. scielo.org.mx The presence of the chloro and methyl groups on the benzene ring allows for further functionalization, enabling fine-tuning of the solubility, packing, and electronic properties of the final framework.

Table 1: Key Reactions for Rigid Framework Construction

| Reaction Name | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Palladium complex, Copper(I) co-catalyst, Amine base | Aryl/Vinyl-substituted Alkyne |

| Corey-Fuchs Reaction | Aldehyde | Triphenylphosphine (B44618), Carbon tetrabromide, n-Butyllithium | Terminal Alkyne |

| Seyferth-Gilbert Homologation | Aldehyde/Ketone | Dimethyl (diazomethyl)phosphonate (Bestmann-Ohira reagent) | Terminal Alkyne |

This table summarizes common synthetic routes relevant to the functionalization and polymerization of ethynyl-containing aromatic compounds.

Role of Ethynyl Groups in Supramolecular Architectures

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The ethynyl group is a powerful tool in supramolecular chemistry due to its ability to participate in a variety of these weak interactions, which direct the spontaneous self-assembly of molecules into larger, well-ordered structures. nih.gov

The hydrogen atom of a terminal ethynyl group is acidic enough to act as a hydrogen-bond donor, forming C–H···X interactions where X can be an oxygen or nitrogen atom. acs.org These weak hydrogen bonds, while individually modest, can collectively provide a significant "steering effect" that influences the crystal packing and favors the formation of a specific solid-state structure. acs.org In coordination polymers, for example, ethynyl-derived C–H···O interactions have been found to dominate the crystal packing, demonstrating their importance in directing the assembly of complex architectures. acs.org

Furthermore, the π-system of the ethynyl group can engage in π-π stacking interactions with other aromatic rings. These interactions are fundamental to the organization of many conjugated organic materials. The combination of hydrogen bonding and π-π stacking allows for the construction of intricate one-, two-, and three-dimensional supramolecular networks from ethynyl-containing building blocks. wikipedia.orgacs.org This self-assembly is crucial for creating materials with applications in crystal engineering and the development of "smart" materials that respond to external stimuli. wikipedia.orgnih.gov

Optical and Electronic Materials Applications

The extended π-conjugated systems that can be built from 1-chloro-4-ethynyl-2-methylbenzene derivatives are central to their application in optical and electronic materials. The delocalization of π-electrons across these molecules gives rise to unique and highly desirable properties.

Nonlinear Optical Properties of π-Conjugated Systems

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in laser technology, optical communications, and data storage. acs.org NLO phenomena arise from the interaction of intense light with a material, leading to effects like frequency doubling or third-harmonic generation. Extended π-conjugated systems, such as those found in poly(phenylacetylene)s and other derivatives of ethynyl-aromatic compounds, are known to exhibit strong third-order NLO responses. aps.orgarxiv.org

The NLO properties of these molecules are intrinsically linked to their electronic structure. A large NLO response is often associated with a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates electron transitions. acs.org The design of NLO materials often involves creating donor-π-acceptor (D-π-A) structures. In derivatives of 1-chloro-4-ethynyl-2-methylbenzene, the substituted benzene ring can act as part of the π-bridge, while other functional groups can be added to serve as electron donors and acceptors. This molecular engineering allows for the tuning of the NLO response. Theoretical studies have shown that the NLO properties of such systems can be highly anisotropic, reflecting the linear, rod-like structure of the conjugated backbone. aps.orgarxiv.org

Table 2: Factors Influencing NLO Properties in π-Conjugated Systems

| Factor | Description | Impact on NLO Response |

|---|---|---|

| Conjugation Length | The extent of the delocalized π-electron system. | Longer conjugation generally leads to a larger NLO response. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller energy gap typically enhances the NLO performance. acs.org |

| Donor-Acceptor Groups | The presence of electron-donating and electron-withdrawing groups at the ends of the π-system. | Creates intramolecular charge transfer, which can significantly increase hyperpolarizability. nih.gov |

| Molecular Geometry | The planarity and symmetry of the molecule. | Planar systems often exhibit enhanced π-delocalization and stronger NLO effects. |

Precursors for Organic Light-Emitting Diodes and Optical Communication

The fluorescence of oligo(p-phenyleneethynylene)s (OPEs) makes them highly attractive for use in organic light-emitting diodes (OLEDs). scielo.org.mx OLEDs are a major display technology, and the development of new, efficient, and stable emitter materials is a key area of research. Derivatives of 1-chloro-4-ethynyl-2-methylbenzene can serve as fundamental precursors for the synthesis of these fluorescent OPEs and other conjugated chromophores. nih.govscielo.org.mx

The synthesis of these materials often involves coupling reactions like the Suzuki or Sonogashira reactions to link aromatic units, creating molecules with high fluorescence quantum yields. scielo.org.mxrsc.org For example, thieno[3,2-b]thiophene (B52689) and dithieno[3,2-b;3,2-d]thiophene, which are electron-rich and planar, have been used as core building blocks for OLED materials. researchgate.net When combined with peripheral groups like tetraphenylethylene, synthesized via coupling reactions, the resulting molecules exhibit high thermal stability and excellent device performance, with high luminance and external quantum efficiencies. rsc.orgresearchgate.net The ability to easily synthesize and functionalize these materials makes them suitable for creating solution-processable OLEDs, which can lower manufacturing costs. researchgate.net

Organometallic Compounds in Nanoparticles and Quantum Dots

The terminal ethynyl group is an excellent ligand for coordinating with metal ions. This property allows for the creation of a wide range of organometallic compounds where the organic π-conjugated system is directly linked to a metal center. These organometallic complexes can serve as precursors for the synthesis of nanoparticles and quantum dots.

For instance, gold(III)-alkynyl complexes have emerged as promising phosphorescent emitters for high-efficiency OLEDs. researchgate.net The synthesis of such complexes involves the reaction of a gold precursor with an alkynyl ligand, like a derivative of 1-chloro-4-ethynyl-2-methylbenzene. The resulting organometallic compounds can exhibit remarkable electroluminescent performance. researchgate.net Furthermore, the ethynyl group can be used to anchor organic chromophores to the surface of semiconductor nanoparticles, such as TiO₂, to create hybrid photocatalysts. nih.gov In these systems, the organic component acts as a sensitizer, absorbing light and injecting electrons into the nanoparticle, which can enhance its catalytic activity. nih.gov

Emerging Applications in Chemical Sensors and Devices

The sensitivity of the electronic and optical properties of π-conjugated systems to their local environment makes them ideal candidates for use in chemical sensors. Derivatives of 1-chloro-4-ethynyl-2-methylbenzene can be incorporated into chemosensors where the binding of a specific analyte to the conjugated framework causes a measurable change in fluorescence or absorption. scielo.org.mx

The design of such sensors involves creating a receptor site within the conjugated molecule. This can be achieved by introducing specific functional groups that can selectively bind to the target analyte through interactions like hydrogen bonding, metal coordination, or host-guest chemistry. Upon binding, the electronic structure of the π-system is perturbed, leading to a change in its photophysical properties, which serves as the sensing signal. The versatility of the Sonogashira and other coupling reactions allows for the modular construction of these sensor molecules, enabling the development of highly selective and sensitive devices for detecting a wide range of chemical species. scielo.org.mx

Future Directions and Research Perspectives

Development of Novel Synthetic Strategies for Complex Architectures

The unique arrangement of functional groups in 1-Chloro-4-ethynyl-2-methylbenzene makes it an ideal building block for constructing complex molecular architectures. Future research will likely focus on leveraging its reactivity in sophisticated synthetic sequences.

Detailed Research Findings: The terminal alkyne is particularly suited for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. wikipedia.org Researchers can exploit this to couple the molecule with a wide array of functionalized halides, building intricate scaffolds for pharmaceuticals, organic electronics, and polymers. The reactivity difference between various halogens (I > Br > Cl) could be used for selective, sequential couplings if a di- or tri-halogenated partner is used. wikipedia.org

Furthermore, the alkyne functionality is a prime candidate for cycloaddition reactions. For example, [3+2] cycloadditions with azides (a form of "click chemistry") would yield highly stable triazole-containing structures, while Diels-Alder reactions with suitable dienes could generate complex polycyclic systems. These strategies open pathways to novel heterocyclic compounds and densely functionalized carbocycles that are often challenging to synthesize via other methods.

Exploration of Unconventional Reactivity Pathways

Beyond its established roles, future studies could delve into less common or "unconventional" reaction pathways to uncover new synthetic possibilities.

Detailed Research Findings: One intriguing avenue is the exploration of benzyne (B1209423) intermediates. Under harsh conditions with a strong base, related compounds like 1-chloro-4-methylbenzene can undergo elimination to form a highly reactive benzyne, which can then be trapped by nucleophiles. vaia.com Investigating this pathway for 1-Chloro-4-ethynyl-2-methylbenzene could lead to the synthesis of regioisomeric products that are inaccessible through standard substitution reactions, as the incoming nucleophile can add to two different positions on the benzyne intermediate. vaia.com

Another area of interest is the selective activation of C-H bonds. While the terminal alkyne C-H bond is the most acidic, developing catalytic systems to selectively functionalize the methyl C-H or aromatic C-H bonds in the presence of the other reactive sites would represent a significant synthetic advancement, enabling more direct and efficient molecular editing.

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To fully understand and optimize the reactions involving 1-Chloro-4-ethynyl-2-methylbenzene, the application of advanced in-situ spectroscopic monitoring is essential. These techniques provide real-time data on reactant consumption, intermediate formation, and product generation without requiring sample extraction.

Detailed Research Findings: Techniques such as Attenuated Total Reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) are exceptionally powerful for this purpose. The distinct vibrational frequencies of the key functional groups in 1-Chloro-4-ethynyl-2-methylbenzene serve as clear spectroscopic handles.

| Functional Group | Spectroscopic Signature (Typical Range) | Application in Monitoring |

| Terminal Alkyne (C≡C) | Strong, sharp peak around 2100-2140 cm⁻¹ | Disappearance of this peak indicates consumption of the starting material. |

| Acetylenic C-H | Strong, sharp peak around 3300 cm⁻¹ | Disappearance provides a secondary confirmation of the alkyne's reaction. |

| C-Cl Stretch | 1000-1100 cm⁻¹ | Monitoring changes could indicate reactions involving the chloro group. |

| Product-Specific Peaks | Varies with reaction | Appearance of new peaks (e.g., C=C in a polymer, triazole ring vibrations) confirms product formation. |

By tracking these peaks over time, researchers can develop precise kinetic profiles, identify reaction intermediates, and elucidate complex reaction mechanisms, leading to improved yields and process control. Other techniques like in-situ NMR and Raman spectroscopy could also provide complementary information on the dynamic processes occurring in the reaction vessel. researchgate.net

Multiscale Computational Modeling of Dynamic Processes

Computational chemistry offers a powerful predictive tool to complement experimental work. Multiscale modeling can provide deep insights into the behavior of 1-Chloro-4-ethynyl-2-methylbenzene from the electronic level to bulk material properties.

Detailed Research Findings: At the quantum mechanical level, Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, orbital energies (HOMO/LUMO), and bond dissociation energies. This information helps in predicting the most likely sites for electrophilic or nucleophilic attack and understanding the relative reactivity of the different functional groups. DFT calculations can also map out entire reaction energy profiles, allowing for the theoretical validation of proposed mechanisms, such as the Sonogashira coupling cycle or unconventional benzyne pathways.

For larger systems, such as the polymerization of this molecule, molecular dynamics (MD) simulations can model the conformational behavior of the resulting polymer chains. These simulations can predict key material properties like the glass transition temperature, solubility in different solvents, and the morphology of thin films, guiding the experimental design of new materials.

Tailoring Derivatives for Specific Advanced Material Functions

The true potential of 1-Chloro-4-ethynyl-2-methylbenzene may lie in its use as a monomer or a core for derivatives designed for specific functions in advanced materials.

Detailed Research Findings: The ethynyl (B1212043) group is a key functional handle for polymerization. The polymerization of substituted acetylenes can lead to the formation of conjugated polymers. researchgate.netrsc.orgnih.gov These materials often exhibit interesting optoelectronic properties, making them candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Future research could focus on synthesizing a family of polymers based on this monomer. The chloro and methyl substituents on the phenyl ring provide a means to fine-tune the properties of the resulting polymer. For instance, the chlorine atom can be replaced through nucleophilic substitution to attach other functional groups, while the methyl group's steric bulk can influence chain packing and solubility. By systematically creating and testing these derivatives, materials with tailored band gaps, charge carrier mobilities, and processability can be developed. The existence of related fluorinated building blocks suggests that creating such derivatives is a viable strategy for tuning electronic properties. sigmaaldrich.comnih.gov

Compound Information Tables

Properties of 1-Chloro-4-ethynyl-2-methylbenzene

This data is compiled from supplier and database information, as detailed experimental reports are limited. sigmaaldrich.com

| Property | Value |

| IUPAC Name | 1-chloro-4-ethynyl-2-methylbenzene |

| CAS Number | 1204394-34-2 |

| Molecular Formula | C₉H₇Cl |

| Molecular Weight | 150.60 g/mol |

| InChI Key | WIYTWLWBBAVIKM-UHFFFAOYSA-N |

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-4-ethynyl-2-methylbenzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Start with a substituted benzene derivative (e.g., 2-methyl-4-chlorobenzene).

- Step 2: Introduce the ethynyl group via Sonogashira coupling , using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper co-catalyst under inert conditions. Optimize solvent (e.g., THF or DMF) and base (e.g., triethylamine) to enhance yield .

- Step 3: Monitor reaction progress via TLC or GC-MS.

Key Reaction Conditions:

| Parameter | Optimal Range | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Temperature | 60–80°C | |

| Solvent | DMF or THF | |

| Reaction Time | 12–24 hours |

Note: Variations in base (e.g., NaOH vs. K₂CO₃) may affect regioselectivity; validate with control experiments .

Q. What spectroscopic techniques are most effective for characterizing 1-Chloro-4-ethynyl-2-methylbenzene?

Methodological Answer: Use a combination of:

- NMR Spectroscopy:

-

¹H NMR to confirm aromatic protons and ethynyl proton (δ 2.5–3.5 ppm).

-

¹³C NMR to identify sp-hybridized carbons (δ 70–90 ppm for ethynyl carbons) .

- IR Spectroscopy:

-

Sharp peak at ~2100 cm⁻¹ for C≡C stretching .

- Mass Spectrometry (EI-MS):

-

Molecular ion peak at m/z 166.60 (calculated for C₉H₇Cl) .

Reference Data (NIST):

Technique Key Peaks/Observations Source IR (liquid film) 2100 cm⁻¹ (C≡C) EI-MS [M]⁺ at m/z 166.60

Advanced Research Questions

Q. How does the electronic nature of the ethynyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The ethynyl group acts as a π-acceptor , stabilizing transition metals during catalytic cycles (e.g., in Sonogashira or Heck reactions). To study this:

- Perform DFT calculations to map electron density distribution.

- Compare reaction rates with/without electron-withdrawing substituents.

- Use Hammett plots to correlate substituent effects with reaction kinetics .

Case Study:

Q. What strategies resolve contradictions in reported synthetic yields for 1-Chloro-4-ethynyl-2-methylbenzene?

Methodological Answer: Discrepancies often arise from:

- Catalyst Purity: Use freshly prepared Pd catalysts to avoid deactivation.

- Oxygen Sensitivity: Conduct reactions under strict inert atmospheres (Ar/N₂).

- Byproduct Analysis: Employ LC-MS to identify side products (e.g., homocoupled alkynes).

Example:

| Study | Yield (%) | Conditions | Source |

|---|---|---|---|

| Method A (THF) | 78 | Pd(PPh₃)₄, 24 hours | |

| Method B (DMF) | 65 | PdCl₂, 18 hours |

Recommendation: Replicate both methods with standardized reagents to isolate variables .

Q. How can computational models predict regioselectivity in electrophilic substitution reactions of 1-Chloro-4-ethynyl-2-methylbenzene?

Methodological Answer:

- Use density functional theory (DFT) to calculate Fukui indices and identify electrophilic attack sites.

- Compare with experimental data (e.g., nitration or halogenation outcomes).

- Validate with NMR kinetic isotope effects .

Predicted Reactivity:

- Ethynyl groups direct electrophiles to the meta position relative to chlorine due to resonance and inductive effects .

Applications in Advanced Research

Q. What role does 1-Chloro-4-ethynyl-2-methylbenzene play in materials science?

Methodological Answer: The ethynyl group enables:

- Polymer Backbone Functionalization: Incorporate into conjugated polymers via Glaser coupling for organic semiconductors.

- Metal-Organic Frameworks (MOFs): Use as a linker in Pd-based MOFs for catalytic applications .

Experimental Design:

- Synthesize a polymer film via oxidative coupling and characterize conductivity using four-probe measurements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.